5,9-Tetradecadiyne
Overview
Description
5,9-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two alkynyl groups in its structure. This compound appears as a colorless to light yellow liquid and is flammable at room temperature. The primary use of this compound is as a reagent in organic synthesis, where it is utilized in the synthesis of other organic compounds, such as polyalkyne derivatives and polyalkyne conjugated polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,9-Tetradecadiyne generally involves the hydrogenation reaction of an alkyne. The process begins with the preparation of the corresponding alkyne compound through the reaction of magnesium iodide. This is followed by hydrogenation to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,9-Tetradecadiyne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under high pressure and temperature.
Substitution: Common reagents include halogens and halogenating agents. The reaction typically occurs under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield diketones, while reduction may yield alkanes. Substitution reactions may yield halogenated derivatives of this compound.
Scientific Research Applications
5,9-Tetradecadiyne has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes involving alkynyl groups.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,9-Tetradecadiyne exerts its effects involves the interaction of its alkynyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
1,4-Butadiyne: A compound with two alkynyl groups but a shorter carbon chain.
1,7-Octadiyne: A compound with two alkynyl groups and a medium-length carbon chain.
1,10-Decadiyne: A compound with two alkynyl groups and a longer carbon chain.
Uniqueness of 5,9-Tetradecadiyne
This compound is unique due to its specific carbon chain length and the position of its alkynyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of polyalkyne derivatives and polyalkyne conjugated polymers .
Properties
IUPAC Name |
tetradeca-5,9-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMVMGJYNYKGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCC#CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199263 | |
Record name | 5,9-Tetradecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51255-61-9 | |
Record name | 5,9-Tetradecadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,9-Tetradecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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